Cas no 54286-77-0 (N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide)

N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)acetamide
- N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide
- 2-acetylamino-6-methyl-3H-pyrimidin-4-one
- N-(6-methyl-4-oxo-1H-pyrimidin-2-yl)acetamide
- DTXSID70325636
- NSC514230
- AKOS024618890
- N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide
- CS-0453456
- 54286-77-0
- CCG-672
- NSC-514230
- SCHEMBL13287240
- F1967-0624
-
- インチ: InChI=1S/C7H9N3O2/c1-4-3-6(12)10-7(8-4)9-5(2)11/h3H,1-2H3,(H2,8,9,10,11,12)
- InChIKey: ZJOARMJWPCGSBT-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=O)NC(=N1)NC(=O)C
計算された属性
- せいみつぶんしりょう: 167.06957
- どういたいしつりょう: 167.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 70.6Ų
じっけんとくせい
- 密度みつど: 1.35
- 屈折率: 1.607
- PSA: 70.56
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N297601-1g |
n-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 1g |
$ 410.00 | 2022-06-03 | ||
Life Chemicals | F1967-0624-10g |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 95%+ | 10g |
$1222.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524123-250mg |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 98% | 250mg |
¥3625.00 | 2024-05-09 | |
TRC | N297601-100mg |
n-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
Life Chemicals | F1967-0624-5g |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 95%+ | 5g |
$873.0 | 2023-09-06 | |
Life Chemicals | F1967-0624-2.5g |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 95%+ | 2.5g |
$582.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524123-2.5g |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide |
54286-77-0 | 98% | 2.5g |
¥6888.00 | 2024-05-09 | |
A2B Chem LLC | AG31205-25mg |
2-acetylamino-6-methyl-3H-pyrimidin-4-one |
54286-77-0 | 95%+ | 25mg |
$360.00 | 2024-04-19 | |
A2B Chem LLC | AG31205-5mg |
2-acetylamino-6-methyl-3H-pyrimidin-4-one |
54286-77-0 | 95%+ | 5mg |
$272.00 | 2024-04-19 | |
A2B Chem LLC | AG31205-50mg |
2-acetylamino-6-methyl-3H-pyrimidin-4-one |
54286-77-0 | 95%+ | 50mg |
$504.00 | 2024-04-19 |
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamideに関する追加情報
Professional Introduction to N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide (CAS No. 54286-77-0)
N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide, identified by its Chemical Abstracts Service (CAS) number 54286-77-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The pyrimidine core structure of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide makes it a versatile building block for medicinal chemists exploring new pharmacophores.
The chemical structure of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide consists of a pyrimidine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 6-position, linked to an acetamide moiety at the 2-position. This specific arrangement imparts unique electronic and steric properties to the molecule, which can be exploited in designing drugs with enhanced binding affinity and selectivity. The presence of both hydroxyl and methyl groups also allows for further functionalization, making it a valuable intermediate in synthetic chemistry.
In recent years, there has been a growing interest in pyrimidine derivatives as pharmacological agents due to their broad spectrum of biological activities. N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide has been studied for its potential role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in viral replication and as modulators of signaling pathways relevant to cancer cell proliferation.
One of the most compelling aspects of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide is its ability to serve as a scaffold for structure-based drug design. Computational modeling studies have demonstrated that modifications to this core structure can lead to compounds with improved pharmacokinetic properties, such as enhanced solubility and reduced toxicity. These insights have guided the development of novel analogs that are being evaluated in preclinical studies for their efficacy and safety profiles.
The synthesis of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. The development of efficient synthetic routes is crucial for scaling up production and making this compound more accessible for further research and development.
Recent advancements in biocatalysis have also contributed to the study of N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide. Enzymatic approaches have been explored as alternative synthetic strategies, offering the potential for greener and more sustainable production methods. These biocatalytic processes not only improve efficiency but also minimize waste generation, aligning with the growing emphasis on environmentally friendly chemistry.
In addition to its synthetic significance, N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide has been investigated for its interaction with biological targets. Preliminary studies have shown that certain derivatives exhibit inhibitory activity against kinases and other enzymes implicated in diseases such as cancer and inflammation. These findings have spurred further research into identifying lead compounds that can be optimized into effective therapeutic agents.
The future prospects for N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide are promising, with ongoing research aimed at expanding its applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved therapeutic potential. As our understanding of molecular interactions continues to evolve, compounds like N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide will remain at the forefront of medicinal chemistry research.
54286-77-0 (N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide) 関連製品
- 2228498-00-6(1-{2-1-(2-methylpropyl)-1H-pyrazol-4-ylethyl}piperazine)
- 886371-20-6(6-Bromopyridine-3-sulfonyl chloride)
- 1354960-80-7(5-(piperidin-1-ylmethyl)thiophene-2-carboxylic acid hydrochloride)
- 790271-06-6(2-Bromo-5-(Ethylsulfamoyl)Benzoic Acid)
- 5177-09-3(N,N,2,6-Tetramethylpyrimidin-4-amine)
- 2034499-77-7(1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione)
- 2227669-05-6(methyl (3R)-3-(1,3-dimethyl-1H-pyrazol-5-yl)-3-hydroxypropanoate)
- 1806039-77-9(4-Cyano-2-(difluoromethyl)-3,6-dimethoxypyridine)
- 2228307-01-3(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-2-methylpropanoic acid)
- 77333-45-0(4-Bromo-2-methoxy-6-nitroaniline)


